molecular formula C13H12N2O2S B2573558 N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide CAS No. 590356-75-5

N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide

Cat. No.: B2573558
CAS No.: 590356-75-5
M. Wt: 260.31
InChI Key: OMGXTACZQJELSU-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide” is a complex organic compound. It contains an acetylphenyl group (a benzene ring with an acetyl group), an amino group (NH2), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a carboxamide group (a carbonyl group (C=O) attached to an amine group (NH2)) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the amino group, and the attachment of the acetylphenyl and carboxamide groups. The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene and thiophene rings would likely make the compound planar or nearly planar. The electron-donating amino group and the electron-withdrawing carboxamide group could create a dipole moment .


Chemical Reactions Analysis

This compound could participate in various chemical reactions. The amino group could act as a nucleophile in substitution reactions, and the carbonyl group in the carboxamide could be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure and DFT Studies : A study reported the crystal structure and detailed structural analysis of a related compound, N-(4-acetylphenyl)quinoline-3-carboxamide, showcasing its synthesis, spectral characterization, and molecular geometry optimizations using DFT methods. This research provides insights into the crystal packing controlled by hydrogen bond interactions, relevant to understanding the structural aspects of similar compounds (Polo-Cuadrado et al., 2021).

Biological Evaluation

  • Antitumor Activities : Another study focused on the Gewald synthesis of novel 2-aminothiophene derivatives, including the evaluation of their potential biological activities as antitumor agents against human tumor cell lines. This research highlights the significant inhibitory growth effects of these compounds on hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7), suggesting their potential therapeutic applications (Khalifa & Algothami, 2020).

Molecular Modeling and Inhibition Studies

  • Enzyme Inhibition and Molecular Modeling : A comprehensive study synthesized and evaluated N-((4-acetylphenyl)carbamothioyl)pivalamide, investigating its structure, enzyme inhibition activities (including acetylcholinesterase and butyrylcholinesterase), and molecular modeling. This work illustrates the compound's potent inhibitory properties and its reactivity, further supported by molecular docking studies, indicating its potential as a multitarget-directed ligand (Saeed et al., 2022).

Antimicrobial and Anticancer Activity

  • Synthesis and Anticancer Activity : Research on new thiophene derivatives, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide, has been conducted, focusing on their synthesis and in vitro cytotoxicity against various cell lines. The study found that derivatives with thiazolidinone rings or thiosemicarbazide moieties exhibit good inhibitory activity, underlining the potential of such compounds in cancer treatment (Atta & Abdel‐Latif, 2021).

Mechanism of Action

Safety and Hazards

Like all chemicals, this compound should be handled with care. The specific safety and hazards would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, and studying its behavior in various conditions .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-18-12(11)14/h2-7H,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGXTACZQJELSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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